4-Fluorobenzophenone

Beschreibung

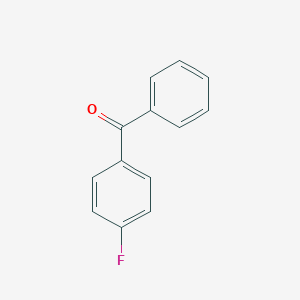

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTSHGYHILFRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188059 | |

| Record name | 4-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige crystalline powder; [Acros Organics MSDS] | |

| Record name | 4-Fluorobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

345-83-5 | |

| Record name | 4-Fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 345-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKA6JRZ9CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 4-Fluorobenzophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzophenone, a key chemical intermediate in various fields, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis via Friedel-Crafts acylation, and outlines its significance in research and development.

Core Properties of this compound

This compound, with the CAS Number 345-83-5 , is an aromatic ketone characterized by a benzoyl group attached to a fluorinated phenyl ring.[1][2] This fluorine substitution enhances its reactivity and stability, making it a valuable building block in organic synthesis.

Physical and Chemical Data

The essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 345-83-5[1][2][3] |

| Molecular Formula | C₁₃H₉FO[1][2] |

| Molecular Weight | 200.21 g/mol [1][2][4] |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 47-49 °C[1][3][5] |

| Boiling Point | 159-161 °C at 13 mmHg[3] |

| Flash Point | 113 °C (closed cup)[1] |

| Density | ~1.187 g/cm³ (estimate)[3][6] |

| Solubility | Soluble in Benzene, Hexanes[3] |

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride. This electrophilic aromatic substitution reaction is a robust and widely used method for preparing aromatic ketones.

Experimental Protocol

This protocol details the laboratory-scale synthesis, purification, and characterization of this compound.

Materials and Reagents:

-

Fluorobenzene (C₆H₅F)

-

Benzoyl chloride (C₆H₅COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

Procedure:

-

Reaction Setup:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask.

-

Cool the suspension to 0-5 °C using an ice bath.

-

-

Addition of Reactants:

-

In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.

-

Following this, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains between 0-5 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting materials.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield an off-white to yellow crystalline solid.

-

-

Characterization:

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of a wide range of more complex molecules. Its fluorinated benzophenone core is a common structural motif in medicinal chemistry.

-

Pharmaceutical Development: The benzophenone scaffold is present in numerous molecules with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The fluorine atom in the 4-position can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. For instance, certain benzophenone derivatives have shown inhibitory effects against cytokines like TNF-α and IL-6.

-

Agrochemical Synthesis: It is also utilized in the creation of pesticides and herbicides, where the fluorine atom can contribute to increased efficacy and stability of the final product.

-

Material Science: this compound is used in the formulation of advanced polymers and resins, contributing to enhanced thermal stability and chemical resistance.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental Chemistry II [sites.science.oregonstate.edu]

- 3. CN104610035A - Method for preparing high-purity 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Signaling Mechanisms Controlling Cell Fate and Embryonic Patterning - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its fluorine-substituted phenyl ring imparts unique electronic properties and metabolic stability to target molecules, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, a comparative analysis of methods, and visual workflows to elucidate the reaction pathways.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and limitations. The most prominent methods include:

-

Friedel-Crafts Acylation: A classic and widely used method involving the electrophilic acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst.

-

Grignard Reaction: A versatile approach utilizing a Grignar d reagent, offering an alternative route for carbon-carbon bond formation.

-

Suzuki-Miyaura Coupling: A modern cross-coupling reaction that provides a powerful tool for the synthesis of biaryl ketones.

-

Oxidation of 4-Fluorodiphenylmethane: A two-step process involving the formation of the diphenylmethane skeleton followed by oxidation to the ketone.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on various factors, including desired yield, purity requirements, cost of starting materials, and scalability. The following table summarizes quantitative data for the key synthesis methods.

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Acylation | Fluorobenzene, Benzoyl Chloride | AlCl₃ | Neat | Room Temp. | - | 54.77 | >98 (after purification) | [1] |

| Friedel-Crafts Acylation | Fluorobenzene, Benzoyl Chloride | La(OTf)₃, TfOH | Solvent-free | 140 | 4 | 87 | 99 (para-selectivity) | |

| Grignard Reaction | 4-Fluorophenylmagnesium Bromide, Benzaldehyde | - | Diethyl ether | Reflux | - | Moderate to High | Variable | |

| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic Acid, Benzoyl Chloride | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | Good to Excellent | High | |

| Oxidation | 4,4'-Difluorodiphenylmethane | Nitric Acid | - | Reflux | 18 | 89.3 | High | [2] |

Experimental Protocols

Friedel-Crafts Acylation

This method is a robust and scalable approach for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to an excess of fluorobenzene (3 equivalents), which also serves as the solvent. Cool the mixture in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from ethanol or hexane to yield this compound as a white to off-white crystalline solid.[3]

Grignard Reaction

This protocol outlines the synthesis of this compound via the reaction of a Grignard reagent with an aldehyde, followed by oxidation.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a solution of 4-bromofluorobenzene (1 equivalent) in anhydrous diethyl ether dropwise. The reaction is typically initiated with a small crystal of iodine. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise with stirring. Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid.

-

Work-up and Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-fluorodiphenylmethanol.

-

Oxidation: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform an oxone oxidation to obtain this compound.

-

Purification: The final product is purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling

This modern cross-coupling method offers high yields and functional group tolerance.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask, add 4-fluorophenylboronic acid (1.5 equivalents), benzoyl chloride (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.[4]

Oxidation of 4-Fluorodiphenylmethane

This two-step approach first builds the carbon skeleton, which is then oxidized.

Experimental Protocol:

-

Synthesis of 4-Fluorodiphenylmethane: This can be achieved via a Friedel-Crafts alkylation of fluorobenzene with benzyl chloride using a Lewis acid catalyst.

-

Oxidation: The 4-fluorodiphenylmethane is then oxidized to this compound. A variety of oxidizing agents can be used, including nitric acid.[2] A typical procedure involves refluxing the 4-fluorodiphenylmethane with an oxidizing agent in a suitable solvent until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methods described above.

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Caption: Workflow for the Grignard reaction synthesis of this compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through various effective methods. The traditional Friedel-Crafts acylation remains a reliable and cost-effective choice for large-scale production. Grignard reactions offer a versatile alternative, while the Suzuki-Miyaura coupling provides a more modern approach with high yields and broad functional group compatibility. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, purity needs, and available resources. This guide provides the necessary technical details to assist researchers in making informed decisions and executing the synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of 4-Fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Fluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Core Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 - 7.75 | m | - | 2H, Aromatic (H-2', H-6') |

| 7.65 - 7.45 | m | - | 3H, Aromatic (H-3', H-4', H-5') |

| 7.20 - 7.10 | m | - | 2H, Aromatic (H-2, H-6) |

| 7.05 - 6.95 | m | - | 2H, Aromatic (H-3, H-5) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | C=O (Carbonyl) |

| 165.0 (d, J = 252 Hz) | C-F (Carbon attached to Fluorine) |

| 137.5 | C-1' (Quaternary Carbon) |

| 133.0 | C-4' (Aromatic CH) |

| 132.5 (d, J = 9 Hz) | C-2, C-6 (Aromatic CH) |

| 130.0 | C-2', C-6' (Aromatic CH) |

| 128.5 | C-3', C-5' (Aromatic CH) |

| 115.5 (d, J = 22 Hz) | C-3, C-5 (Aromatic CH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H Stretch |

| 1660 | Strong | C=O Stretch (Ketone) |

| 1595 | Strong | Aromatic C=C Stretch |

| 1280 | Strong | C-F Stretch |

| 1220 | Strong | C-CO-C Asymmetric Stretch |

| 930 | Strong | O=C-C-H in-plane bend |

| 840 | Strong | C-H Out-of-plane bend (p-disubstituted) |

| 700 | Strong | C-H Out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 200 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 60 | [C₇H₄FO]⁺ |

| 105 | 95 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 95 | 45 | [C₆H₄F]⁺ |

| 77 | 70 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

FT-IR Spectroscopy Protocol

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or capillary cell melt technique is commonly employed.[1] For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. For the capillary cell melt technique, a small amount of the solid is placed between two salt plates (e.g., NaCl or KBr) and heated until it melts to form a thin liquid film. The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or equivalent) with a temperature program. The eluting compound then enters the mass spectrometer where it is ionized by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Fluorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-fluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents detailed data for the closely related compound, 4,4'-difluorobenzophenone. This information serves as a valuable reference point for researchers, offering insights into the expected solubility behavior of this compound in a range of common organic solvents. The methodologies for solubility determination are also detailed to assist in experimental design and validation.

Understanding Solubility: A Critical Parameter

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. In drug development, the solubility of an active pharmaceutical ingredient (API) in various solvents is critical for processes such as synthesis, purification, crystallization, and formulation. Poor solubility can lead to challenges in achieving desired bioavailability and therapeutic efficacy.

This compound, with its chemical formula C₁₃H₉FO, is a white to off-white crystalline solid. Its structure, featuring a polar carbonyl group and relatively nonpolar phenyl and fluorophenyl rings, results in varied solubility across different organic solvents. While qualitatively known to be soluble in solvents like benzene and hexanes and insoluble in water, quantitative data is essential for precise process development.

Quantitative Solubility Data of 4,4'-Difluorobenzophenone

The following table summarizes the mole fraction solubility (x) of 4,4'-difluorobenzophenone in various pure organic solvents at different temperatures. This data is derived from a study using a static gravimetric method and provides a strong indication of the solubility characteristics that can be expected for this compound.[1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Ethyl Acetate | Methyl Acetate | Acetone | Acetonitrile |

| 293.15 | 0.0102 | 0.0198 | 0.0275 | 0.0231 | 0.0336 | 0.0298 | 0.1385 | 0.1562 | 0.2015 | 0.0896 |

| 298.15 | 0.0123 | 0.0235 | 0.0328 | 0.0276 | 0.0401 | 0.0355 | 0.1612 | 0.1813 | 0.2321 | 0.1052 |

| 303.15 | 0.0148 | 0.0279 | 0.0389 | 0.0329 | 0.0476 | 0.0421 | 0.1865 | 0.2093 | 0.2665 | 0.1231 |

| 308.15 | 0.0177 | 0.0331 | 0.0461 | 0.0391 | 0.0563 | 0.0498 | 0.2148 | 0.2408 | 0.3051 | 0.1436 |

| 313.15 | 0.0211 | 0.0391 | 0.0544 | 0.0462 | 0.0663 | 0.0587 | 0.2465 | 0.2761 | 0.3484 | 0.1671 |

| 318.15 | 0.0251 | 0.0461 | 0.0641 | 0.0544 | 0.0779 | 0.0691 | 0.2819 | 0.3158 | 0.3969 | 0.1939 |

| 323.15 | 0.0298 | 0.0542 | 0.0753 | 0.0641 | 0.0914 | 0.0811 | 0.3215 | 0.3602 | 0.4511 | 0.2245 |

| 328.15 | 0.0354 | 0.0637 | 0.0883 | 0.0753 | 0.1071 | 0.0951 | 0.3656 | 0.4098 | 0.5115 | 0.2593 |

| 333.15 | 0.0421 | 0.0748 | 0.1033 | 0.0883 | 0.1252 | 0.1113 | 0.4148 | 0.4651 | 0.5788 | 0.2988 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in organic solvents using the static gravimetric method.[1]

3.1. Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (accuracy ±0.1 mg)

-

Drying oven

-

Syringe with a 0.45 μm filter

3.2. Procedure

-

Temperature Control: The jacketed glass vessel is connected to a thermostatic water bath to maintain a constant temperature (e.g., 293.15 K). The temperature is monitored with a calibrated thermometer.

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The resulting suspension is continuously stirred for at least 24 hours to ensure that solid-liquid equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.

-

Sampling: After equilibration, the stirring is stopped, and the solution is allowed to stand for at least 8 hours to allow any undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-warmed or pre-cooled syringe fitted with a 0.45 μm filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed container. The total mass of the sample (solution) is recorded. The container with the sample is then placed in a drying oven at a suitable temperature (e.g., 323.15 K) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.

-

Calculation: The mass of the solvent is determined by subtracting the mass of the dried solute from the total mass of the solution. The mole fraction solubility (x) is then calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Data Collection: The experiment is repeated at different temperatures by adjusting the thermostatic water bath.

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Fluorinated Benzophenones: A Case Study of 4,4'-Difluorobenzophenone

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of fluorinated benzophenones, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the apparent lack of publicly available single-crystal X-ray diffraction data for 4-Fluorobenzophenone, this document utilizes the closely related and structurally characterized 4,4'-Difluorobenzophenone as a detailed case study. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound, should its crystal structure become available.

Introduction to Fluorinated Benzophenones

Benzophenone and its derivatives are fundamental scaffolds in organic chemistry, with applications ranging from photoinitiators to pharmaceutical intermediates. The introduction of fluorine atoms onto the benzophenone framework can significantly alter its physicochemical properties, including metabolic stability, receptor binding affinity, and crystal packing. A precise understanding of the three-dimensional arrangement of atoms and molecules in the solid state, as provided by crystal structure analysis, is therefore crucial for rational drug design and the development of new materials.

Crystal Structure Data of 4,4'-Difluorobenzophenone

The following tables summarize the key crystallographic data for 4,4'-Difluorobenzophenone. This information is essential for understanding the molecular geometry, intermolecular interactions, and overall packing of the molecules in the crystalline lattice.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₃H₈F₂O |

| Formula Weight | 218.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.184 |

| b (Å) | 6.170 |

| c (Å) | 7.409 |

| α (°) | 90 |

| β (°) | 79.868 |

| γ (°) | 90 |

| Volume (ų) | 1044.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.387 |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| C=O | 1.221 |

| C-C (carbonyl-phenyl) | 1.493 |

| C-F | 1.357 |

Table 3: Selected Bond Angles

| Angle | Value (°) |

| C-C-C (phenyl ring) | 118.9 - 120.7 |

| C-C=O | 121.5 |

| C-C-F | 118.4 |

Table 4: Selected Torsion Angles

| Torsion Angle | Value (°) |

| C-C-C=O | -153.7 |

| F-C-C-C | 179.8 |

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that requires careful execution of several experimental techniques. The typical workflow is outlined below.

Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For compounds like fluorinated benzophenones, which are typically crystalline powders at room temperature, single crystals can be grown from solution.

-

Method: Slow evaporation of a saturated solution is a common and effective method.

-

Solvent Selection: A suitable solvent or solvent mixture is one in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetone, or mixtures with water can be screened.

-

Procedure:

-

Prepare a saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

-

Monitor the container for the formation of well-defined single crystals over a period of days to weeks.

-

X-ray Data Collection

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), a goniometer, and a detector (e.g., CCD or CMOS) is used.

-

Procedure:

-

A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

The crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam and rotated.

-

The diffracted X-rays are collected by the detector as a series of diffraction spots. The intensity and position of these spots are recorded.

-

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

-

Software: Specialized software packages (e.g., SHELX, Olex2) are used for this purpose.

-

Procedure:

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed and calculated diffraction patterns. This is typically done using a least-squares minimization process.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental and computational steps involved in crystal structure analysis.

Conclusion

While the crystal structure of this compound remains to be publicly detailed, the analysis of its close analogue, 4,4'-Difluorobenzophenone, provides a robust framework for understanding the solid-state properties of this important class of molecules. The experimental protocols and data analysis techniques described in this guide are fundamental to the field of crystallography and are essential for researchers in drug discovery and materials science seeking to elucidate the structure-property relationships of novel compounds. The availability of a definitive crystal structure for this compound in the future will allow for a direct and detailed comparison with the data presented herein, offering further insights into the effects of fluorine substitution on molecular conformation and crystal packing.

An In-depth Technical Guide to the Thermochemical Properties of 4-Fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4-fluorobenzophenone (C₁₃H₉FO), a key intermediate in the synthesis of pharmaceuticals and advanced materials. Due to a lack of available experimental data for this compound, this guide presents computationally predicted values and offers detailed experimental protocols for the determination of its core thermochemical properties, including the enthalpy of formation, enthalpy of sublimation, and heat capacity. By providing a thorough understanding of the methodologies used to ascertain these properties for related compounds, this document serves as a valuable resource for researchers seeking to characterize this compound and other similar molecules.

Introduction

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling of its behavior in various applications. This guide summarizes the available data and provides detailed methodologies for the experimental determination of key thermochemical parameters.

Data Presentation: Thermochemical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO | - |

| Molecular Weight | 200.21 g/mol | --INVALID-LINK-- |

| CAS Number | 345-83-5 | --INVALID-LINK-- |

| Melting Point | 47-49 °C | --INVALID-LINK--[1][2] |

| Boiling Point | 302 °C (at 760 mmHg) | --INVALID-LINK--[3] |

| Vapor Pressure | 0.001 mmHg (at 25 °C) | --INVALID-LINK--[3] |

Table 2: Enthalpy of Formation (ΔfH°)

| Compound | State | Experimental ΔfH° (kJ/mol) | Computational ΔfH° (kJ/mol) | Method |

| This compound | gas | Not Available | -158.75 | Joback Method |

| Benzophenone | solid | -33.9 ± 1.3 | - | Combustion Calorimetry |

| 4-Chlorobenzophenone | solid | Not Available | - | - |

| 4-Bromobenzophenone | solid | Not Available | - | - |

Note: The Joback method is a group contribution method for the prediction of thermochemical properties.

Table 3: Enthalpy of Sublimation (ΔsubH°)

| Compound | Experimental ΔsubH° (kJ/mol) | Method |

| This compound | Not Available | - |

| Benzophenone | 92.8 ± 2.9 | Knudsen Effusion |

| 4-Chlorobenzophenone | Not Available | - |

| 4-Bromobenzophenone | Not Available | - |

Table 4: Heat Capacity (Cp)

| Compound | State | Experimental Cp (J/mol·K) | Computational Cp (J/mol·K) | Method |

| This compound | ideal gas | Not Available | 349.63 (at 608.32 K) | Joback Method |

| Benzophenone | solid | ~230 (at 298.15 K) | - | Adiabatic Calorimetry |

Experimental Protocols

The determination of the thermochemical properties of organic compounds like this compound relies on precise calorimetric techniques. The following sections detail the standard experimental protocols for measuring the enthalpy of formation, enthalpy of sublimation, and heat capacity.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Protocol:

-

Sample Preparation: A pellet of the sample (approximately 1 g) is accurately weighed. The sample is placed in a crucible inside the combustion bomb. A fuse wire (e.g., platinum or iron) is connected to the electrodes of the bomb and positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove air, then pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

-

Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed (the pre-fire period).

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a steady rate of temperature change is re-established (the post-fire period).

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The residual fuse wire is measured to determine the amount that has burned. The liquid in the bomb is collected and titrated to determine the amount of nitric acid and sulfuric acid (if applicable) formed from any nitrogen or sulfur impurities in the sample or atmosphere.

-

Data Analysis: The corrected temperature rise is determined from the temperature-time data. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated. Finally, the standard enthalpy of formation is calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Determination of Enthalpy of Sublimation via Knudsen Effusion

The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature. From this data, the enthalpy of sublimation (ΔsubH°) can be calculated using the Clausius-Clapeyron equation.

Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in its lid. The cell is weighed accurately.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a specific, constant temperature.

-

Effusion and Mass Loss Measurement: In the high vacuum, the sample sublimes, and the vapor effuses through the orifice. The rate of mass loss of the cell is measured over a period of time. This can be done by either weighing the cell before and after the experiment for a set duration or by using a microbalance to continuously monitor the mass loss.

-

Varying Temperature: The experiment is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.

-

Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where dm/dt is the rate of mass loss, R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the effusing vapor, and A is the area of the orifice.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation: ln(P) = -ΔsubH°/R * (1/T) + C

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity (Cp) of a material as a function of temperature.

Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Measurement: A baseline scan is performed with two empty pans to measure the heat flow difference between the sample and reference holders.

-

Standard Measurement: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

-

Sample Measurement: The standard is replaced with the sample pan containing the this compound, and the scan is repeated under the same conditions (temperature range, heating rate).

-

Data Analysis: The heat flow to the sample is measured relative to the empty reference pan. The heat capacity of the sample is calculated by comparing the heat flow required to heat the sample with the heat flow required to heat the standard material of known heat capacity, after correcting for the baseline. The specific heat capacity (Cp) is calculated using the following equation: Cp(sample) = (DSC(sample) / mass(sample)) * (mass(standard) / DSC(standard)) * Cp(standard) where DSC is the measured heat flow signal.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the key thermochemical properties of this compound.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound and provided detailed experimental protocols for their determination. While experimental data for this specific compound remains elusive, the provided computational values and the established methodologies for related benzophenones offer a solid foundation for future research. The experimental workflows and data presented herein are intended to aid researchers in the accurate characterization of this compound, thereby facilitating its effective use in drug development and materials science. It is recommended that experimental studies be conducted to validate the computational data and to provide a more complete thermochemical profile of this important molecule.

References

The Advent and Evolution of Fluorinated Benzophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among the myriad of fluorinated scaffolds, fluorinated benzophenones have emerged as a privileged structural motif in drug discovery. Their unique diaryl ketone framework, enhanced by the presence of fluorine atoms, imparts favorable characteristics such as increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of fluorinated benzophenones, alongside a summary of their significant applications in drug development, with a focus on their roles as kinase and β-secretase 1 (BACE-1) inhibitors.

A Brief History of Organofluorine Chemistry and the Rise of Fluorinated Benzophenones

The journey of organofluorine chemistry began in the 19th century, long before the isolation of elemental fluorine. In 1835, Dumas and Péligot synthesized the first organofluorine compound, fluoromethane.[1] A significant milestone was achieved in 1862 when Alexander Borodin prepared benzoyl fluoride, demonstrating the feasibility of halogen exchange reactions to introduce fluorine into organic molecules.[2] However, the highly reactive and hazardous nature of fluorinating agents hampered progress in the field for many decades.[2]

The industrial production of organofluorine compounds commenced in the 1930s with the development of chlorofluorocarbons (CFCs) as refrigerants.[3] The post-World War II era witnessed a surge in organofluorine chemistry, driven by the demand for new materials and pharmaceuticals.[2][4] The discovery of the anticancer activity of 5-fluorouracil in 1957 highlighted the profound impact of fluorine substitution on biological activity.[1]

Key Synthetic Methodologies

The synthesis of fluorinated benzophenones primarily relies on two classical and robust reactions: Friedel-Crafts acylation and nucleophilic aromatic substitution. More contemporary methods involving Grignard reagents have also been effectively employed.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones.[5][6] In the context of fluorinated benzophenones, this reaction typically involves the acylation of a fluorinated aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5]

This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with an acyl chloride.

Materials:

-

Fluorobenzene

-

Acyl Chloride (e.g., Benzoyl Chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add the acyl chloride (1 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: Add fluorobenzene (1-1.2 equivalents) dropwise to the mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful strategy for the synthesis of highly functionalized and polyfluorinated benzophenones.[7][8][9] This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the case of polyfluorinated benzophenones, the fluorine atoms themselves activate the ring towards nucleophilic attack.

This protocol details the synthesis of a hexafluorobenzophenone via a Grignard reaction followed by oxidation, which then serves as a precursor for further SNAr reactions.

Part 1: Synthesis of (2,4,5-Trifluorophenyl)(phenyl)methanol

Materials:

-

1-Bromo-2,4,5-trifluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

2,4,5-Trifluorobenzaldehyde

-

Saturated Ammonium Chloride Solution

Procedure:

-

To a solution of 1-bromo-2,4,5-trifluorobenzene in anhydrous THF, add magnesium turnings.

-

Heat the mixture to initiate the Grignard reaction.

-

After formation of the Grignard reagent, cool the mixture and add a solution of 2,4,5-trifluorobenzaldehyde in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature until completion.

-

Quench the reaction by the addition of saturated ammonium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol.

Part 2: Oxidation to Bis(2,4,5-trifluorophenyl)methanone

Materials:

-

(2,4,5-Trifluorophenyl)(phenyl)methanol

-

Pyridinium Chlorochromate (PCC) or other suitable oxidizing agent

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of the alcohol from Part 1 in anhydrous DCM, add PCC.

-

Stir the mixture at room temperature until the oxidation is complete.

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate to yield the desired bis(2,4,5-trifluorophenyl)methanone.

Data Presentation: Biological Activities of Benzophenone Derivatives

The following table summarizes the in vitro biological activities of various benzophenone derivatives, highlighting their potential in cancer therapy. While not all compounds listed are fluorinated, this data provides a valuable reference for the potency of the benzophenone scaffold.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HL-60 (Leukemia) | 0.48 | [10] |

| A-549 (Lung) | 0.82 | [10] | |

| SMMC-7721 (Hepatocarcinoma) | 0.26 | [10] | |

| SW480 (Colon) | 0.99 | [10] | |

| Compound 2 | HL-60 (Leukemia) | 1.28 | [10] |

| SMMC-7721 (Hepatocarcinoma) | 1.55 | [10] | |

| Compound 3 | HL-60 (Leukemia) | 3.65 | [10] |

| SMMC-7721 (Hepatocarcinoma) | >10 | [10] | |

| Compound 4 | HL-60 (Leukemia) | 14.30 | [10] |

| Compound 8 | HL-60 (Leukemia) | 0.15 | [10] |

| A-549 (Lung) | 3.92 | [10] | |

| SMMC-7721 (Hepatocarcinoma) | 1.02 | [10] | |

| SW480 (Colon) | 0.51 | [10] | |

| Compound 9 | HL-60 (Leukemia) | 0.16 | [10] |

| A-549 (Lung) | 4.61 | [10] | |

| SMMC-7721 (Hepatocarcinoma) | 0.80 | [10] | |

| SW480 (Colon) | 0.93 | [10] |

Mandatory Visualizations

Synthetic Workflow of Fluorinated Benzophenones

Caption: A generalized workflow for the synthesis of fluorinated benzophenones.

Signaling Pathway: BACE-1 Inhibition in Alzheimer's Disease

Fluorinated benzophenones have been investigated as inhibitors of β-secretase 1 (BACE-1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[11][12][13]

Caption: The role of BACE-1 in the amyloid cascade and its inhibition by fluorinated benzophenones.

Signaling Pathway: Kinase Inhibition in Cancer

Fluorinated benzophenones also serve as scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that promote cell proliferation and survival.[14][15]

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition.

Conclusion

Fluorinated benzophenones represent a versatile and highly valuable class of compounds in medicinal chemistry. Their synthesis, accessible through well-established methods like Friedel-Crafts acylation and nucleophilic aromatic substitution, allows for a wide range of structural modifications. The strategic introduction of fluorine atoms enhances their drug-like properties, leading to the development of potent inhibitors of key biological targets such as BACE-1 and various kinases. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for a multitude of diseases, from neurodegenerative disorders to cancer. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the innovative use of fluorinated benzophenones.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of fluorine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Fluorobenzophenone

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound (4-FBP). By leveraging Density Functional Theory (DFT), we can predict and analyze its structural, spectroscopic, and electronic characteristics, offering insights crucial for applications in medicinal chemistry, materials science, and photochemistry.

Introduction to this compound

This compound (C₁₃H₉FO) is a halogenated derivative of benzophenone.[1][2] Its structure, featuring a carbonyl group linking a phenyl and a 4-fluorophenyl ring, makes it a valuable intermediate in organic synthesis and a subject of interest for its electronic and photophysical properties.[3] Understanding these properties at a quantum mechanical level is essential for designing novel pharmaceuticals and materials, as substituents on the benzophenone core can significantly modulate its physicochemical and biological activities.[4] Quantum chemical calculations, particularly DFT, serve as powerful predictive tools that complement experimental findings.[4][5]

Computational Methodology

The protocol outlined below describes a standard approach for performing quantum chemical calculations on this compound, based on methodologies widely applied to benzophenone derivatives.[4][6]

Experimental Protocols:

-

Initial Structure Generation: The molecular structure of this compound is first constructed using standard bond lengths and angles. The corresponding SMILES string is FC1=CC=C(C=C1)C(=O)C1=CC=CC=C1.[7]

-

Geometry Optimization: The initial structure's ground-state geometry is optimized to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) with a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which offers a good balance of accuracy and computational cost for organic molecules.[4] A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide sufficient flexibility for describing the electron distribution.[8] Calculations can be performed in the gas phase or using a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[9]

-

Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical FT-IR and FT-Raman spectra.[10] The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

-

Electronic Property Calculations: Key electronic properties are determined from the optimized geometry.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.[11][12]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4][13]

-

UV-Vis Spectra: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information on excitation energies and oscillator strengths for electronic transitions.[4][14]

-

Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) are calculated to assess the molecule's potential for NLO applications.[15]

-

-

Data Analysis: The output data is analyzed, and theoretical spectra are compared with experimental data where available. Potential Energy Distribution (PED) analysis is often used to make detailed assignments of vibrational modes.[6]

Data Presentation

The following tables summarize key physical and calculated quantum chemical data for this compound.

Table 1: General Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉FO | [1][2] |

| Molecular Weight | 200.21 g/mol | [1][2] |

| IUPAC Name | (4-fluorophenyl)(phenyl)methanone | [2][7] |

| CAS Number | 345-83-5 | |

| Melting Point | 47-49 °C | |

| Appearance | White to cream crystals or powder | [7] |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Theoretical calculations for benzophenone derivatives show that theoretical frequencies are often slightly higher than experimental ones.[14] The following are key expected vibrational modes based on studies of similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C=O Stretch | ~1685 | Carbonyl group stretching, a strong band in IR.[6] |

| C-H Stretch (Aromatic) | ~3030 - 3080 | Stretching of C-H bonds in the phenyl rings.[14] |

| C-C Stretch (Aromatic) | ~1550 - 1620 | In-plane stretching of the aromatic rings.[16] |

| C-F Stretch | ~1200 - 1250 | Stretching of the carbon-fluorine bond. |

Table 3: Calculated Electronic and NLO Properties

Values are based on DFT calculations performed on similar benzophenone structures, as specific published values for 4-FBP can vary with the level of theory.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability.[11] |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates electron-accepting ability.[11] |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and stability.[11] |

| Dipole Moment (μ) | ~ 1.0 - 2.0 Debye | Measures the molecule's overall polarity.[14] |

| Polarizability (α) | ~ 1.4 x 10⁻³⁰ e.s.u. | Describes the deformability of the electron cloud.[14] |

| First Hyperpolarizability (β₀) | ~ 7.0 x 10⁻³⁰ e.s.u. | Indicates the non-linear optical response.[14] |

Mandatory Visualization

The following diagrams illustrate the computational workflow and a key conceptual output of the quantum chemical analysis.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 11. youtube.com [youtube.com]

- 12. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 14. scispace.com [scispace.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. ias.ac.in [ias.ac.in]

A Technical Guide to Research-Grade 4-Fluorobenzophenone for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on research-grade 4-Fluorobenzophenone (4-FBP), a versatile ketone that serves as a critical building block in pharmaceutical and agrochemical synthesis, as well as a valuable tool in photochemistry. This document details commercially available specifications, experimental protocols for its use, and visual representations of key chemical processes.

Commercial Availability and Specifications

This compound is readily available from several reputable chemical suppliers. The quality and purity of the compound are crucial for reproducible research outcomes. The following tables summarize the typical specifications offered by major commercial vendors.

Table 1: General Specifications of Commercial Research-Grade this compound

| Property | Value |

| CAS Number | 345-83-5[1][2] |

| Molecular Formula | C₁₃H₉FO[1] |

| Molecular Weight | 200.21 g/mol [1] |

| Appearance | Off-white to yellow crystalline powder[1] |

| Storage Conditions | Store at 0-8°C[1] |

Table 2: Purity and Physical Properties from Commercial Suppliers

| Supplier | Purity (Assay) | Melting Point (°C) | Notes |

| Sigma-Aldrich | 97% | 47-49 (lit.)[2][3] | --- |

| Thermo Scientific Chemicals | ≥96.0% (GC) | 43-49[4] | --- |

| Chem-Impex | ≥ 99% (GC) | 46-49[1] | --- |

| Santa Cruz Biotechnology | Not specified | Not specified | For Research Use Only[5] |

Applications in Research and Development

This compound's unique chemical structure, featuring a fluorinated phenyl ring, makes it a valuable intermediate in the synthesis of a wide range of organic molecules.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[3] 4-FBP is a key precursor for various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1] In the agrochemical industry, it is utilized in the synthesis of pesticides and herbicides.[1]

Photoinitiator in Polymer Chemistry

Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization. Upon exposure to UV light, 4-FBP can abstract a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate free radicals that initiate the polymerization process. This is particularly useful for the curing of inks, coatings, and adhesives.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound, adapted from the synthesis of structurally similar benzophenone derivatives.

Materials:

-

Fluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol or hexane for recrystallization

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

-

To this mixture, add fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound.

Workflow for the Synthesis of this compound:

Reaction Mechanism of Friedel-Crafts Acylation:

This compound as a Type II Photoinitiator

This protocol outlines the general procedure for using this compound as a photoinitiator for the polymerization of an acrylate monomer.

Materials:

-

This compound (Photoinitiator)

-

N-Methyldiethanolamine (Co-initiator/Synergist)

-

Acrylate monomer (e.g., methyl methacrylate)

-

Solvent (e.g., tetrahydrofuran, THF)

-

UV lamp (e.g., 365 nm)

Procedure:

-

Prepare a solution of the acrylate monomer, this compound, and N-methyldiethanolamine in the chosen solvent in a reaction vessel suitable for UV irradiation. The molar ratio of photoinitiator to co-initiator is typically around 1:2.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Expose the solution to UV radiation from a suitable lamp. The irradiation time will depend on the concentration of the reactants, the intensity of the UV source, and the desired degree of polymerization.

-

Monitor the progress of the polymerization by observing the increase in viscosity of the solution or by analytical techniques such as gravimetry or spectroscopy.

-

Once the desired conversion is achieved, terminate the reaction by turning off the UV lamp and exposing the solution to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Mechanism of Type II Photoinitiation:

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[2] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundation for the procurement and application of research-grade this compound. Researchers are encouraged to consult the original literature and supplier documentation for further details and to adapt the provided protocols to their specific experimental needs.

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 3. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]

- 4. pharmtech.com [pharmtech.com]

- 5. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Methodological & Application

Application Notes and Protocols: 4-Fluorobenzophenone in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluorobenzophenone and its derivatives, primarily through the application of 4-fluorobenzoyl chloride as the acylating agent, in Friedel-Crafts acylation reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of aromatic ketones, which are valuable intermediates in pharmaceuticals and materials science.